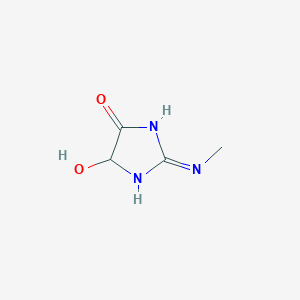
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one is a heterocyclic compound with significant importance in various fields of scientific research. This compound features an imidazole ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxy and methylamino groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with methylamine and a suitable hydroxy-containing compound. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
Applications De Recherche Scientifique
5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The imidazole ring can also participate in π-π interactions and coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1H-imidazole-4(5H)-one: Lacks the methylamino group, leading to different reactivity and applications.
5-Methyl-2-(methylamino)-1H-imidazol-4(5H)-one: Contains a methyl group instead of a hydroxy group, affecting its chemical properties.
2-(Methylamino)-1H-imidazole-4(5H)-one: Similar structure but without the hydroxy group, resulting in different biological activity.
Uniqueness
The presence of both hydroxy and methylamino groups in 5-Hydroxy-2-(methylamino)-1H-imidazol-4(5H)-one makes it unique compared to its analogs. These functional groups provide a balance of hydrophilicity and reactivity, making the compound versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H7N3O2 |
|---|---|
Poids moléculaire |
129.12 g/mol |
Nom IUPAC |
5-hydroxy-2-methyliminoimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O2/c1-5-4-6-2(8)3(9)7-4/h2,8H,1H3,(H2,5,6,7,9) |
Clé InChI |
NVYFZNRZZGBIEO-UHFFFAOYSA-N |
SMILES canonique |
CN=C1NC(C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
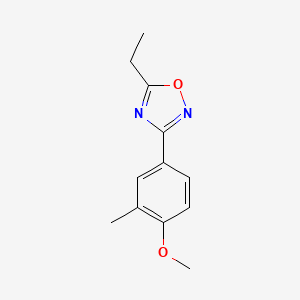


![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)
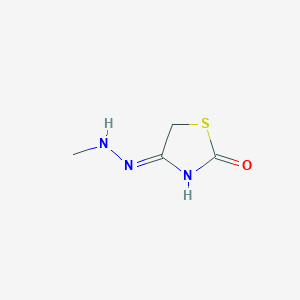
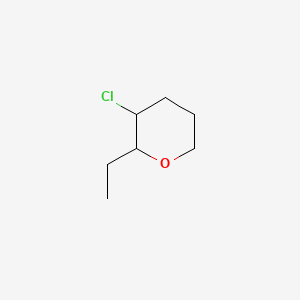
![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)


![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)
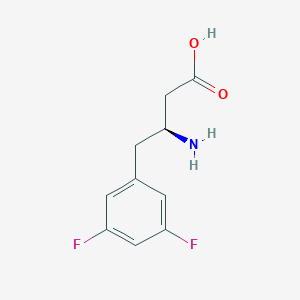
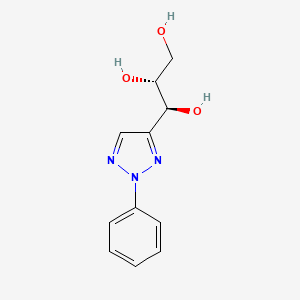
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
